molecular formula C20H24N4O3 B303626 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303626
M. Wt: 368.4 g/mol
InChI Key: UCXZYSYHXNSSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQX belongs to the family of quinoline derivatives and has been shown to exhibit potent activity as an antagonist of glutamate receptors.

Mechanism of Action

2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of glutamate receptors. By binding to the receptor site, 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile prevents the activation of the receptor by glutamate, thereby reducing the influx of calcium ions into the neuron and inhibiting the release of neurotransmitters.
Biochemical and Physiological Effects:
2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to exhibit potent anticonvulsant and analgesic effects in animal models. 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease. Additionally, 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a potent and selective antagonist of glutamate receptors, making it an ideal tool for studying the role of glutamate receptors in various neurological disorders. However, 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has limited water solubility, which can make it difficult to administer in vivo. Additionally, 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has a relatively short half-life, which can limit its efficacy in long-term studies.

Future Directions

2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile research has the potential to provide valuable insights into the pathophysiology of various neurological disorders and to identify new therapeutic targets. Some future directions of 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile research include the development of more water-soluble analogs, the investigation of the long-term effects of 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in animal models, and the exploration of the potential therapeutic applications of 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in other neurological disorders. Additionally, the use of 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 2,3-dimethoxybenzaldehyde with dimethylamine to form the corresponding imine. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline-3-carbonitrile in the presence of a reducing agent such as sodium borohydride to yield 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and chronic pain. 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to exhibit potent activity as an antagonist of glutamate receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity. By blocking glutamate receptors, 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can prevent the excessive release of glutamate and reduce excitotoxicity, which is a major contributor to neuronal damage in various neurological disorders.

properties

Product Name

2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H24N4O3/c1-23(2)24-14-8-6-9-15(25)18(14)17(13(11-21)20(24)22)12-7-5-10-16(26-3)19(12)27-4/h5,7,10,17H,6,8-9,22H2,1-4H3

InChI Key

UCXZYSYHXNSSLT-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)CCC2

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)CCC2

Origin of Product

United States

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